6-Fluoro-5-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDTZCLFWGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 5 Methylnicotinamide Analogs
Strategies for the Introduction of Fluorine at the 6-Position of the Nicotinamide (B372718) Scaffold
The introduction of a fluorine atom at the 6-position of the nicotinamide core can be achieved through various synthetic strategies, broadly categorized into direct fluorination and multi-step syntheses involving fluorinated precursors.
Direct Fluorination Approaches and Reagents
Direct C-H fluorination of heteroaromatic compounds presents an atom-economical and efficient method for the synthesis of fluoro-substituted analogs. Electrophilic fluorinating reagents are commonly employed for this purpose. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful tools for the direct introduction of fluorine onto electron-rich and some electron-deficient heterocyclic systems. researchgate.net
While the direct fluorination of unsubstituted nicotinamide is challenging due to the electron-deficient nature of the pyridine (B92270) ring, the presence of activating groups can facilitate this transformation. For the synthesis of 6-fluoro-5-methylnicotinamide, a hypothetical direct fluorination approach would involve the reaction of 5-methylnicotinamide (B1205210) with a suitable electrophilic fluorine source. However, the regioselectivity of such a reaction would need to be carefully controlled to favor substitution at the C6 position over other positions on the pyridine ring.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Structure |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA-BF4] |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO2)2NF |
Multi-step Syntheses Involving Fluorinated Precursors
A more common and often more reliable method for the synthesis of 6-fluoronicotinamide derivatives involves the use of pre-fluorinated building blocks. A key precursor for this compound is 6-fluoro-5-methylnicotinic acid.
A plausible synthetic route to 6-fluoro-5-methylnicotinic acid starts from the commercially available 2-fluoro-5-methylpyridine. Oxidation of the methyl group at the 5-position can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO4) in an aqueous solution. This reaction transforms the methyl group into a carboxylic acid, yielding 6-fluoro-5-methylnicotinic acid.
Once 6-fluoro-5-methylnicotinic acid is obtained, it can be converted to the corresponding amide, this compound, through standard amide bond formation reactions. khanacademy.org This typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation with ammonia. youtube.comyoutube.com
Another potential multi-step approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. wikipedia.orgnih.gov This would necessitate the synthesis of 6-amino-5-methylnicotinamide as a precursor. The amino group at the 6-position can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and an acid), which is then thermally or photochemically decomposed in the presence of a fluoride source, such as tetrafluoroboric acid (HBF4) or its salts, to introduce the fluorine atom. The synthesis of the required 6-amino-5-methylnicotinamide precursor could potentially be achieved from 6-chloro-5-methylnicotinamide via nucleophilic aromatic substitution with an amine source, followed by reduction if necessary.
Development of Efficient and Scalable Synthetic Routes for Fluoronicotinamide Derivatives
The development of efficient and scalable synthetic routes is crucial for the practical application of 6-fluoronicotinamide derivatives in areas such as drug discovery and development. For the multi-step synthesis starting from 2-fluoro-5-methylpyridine, process optimization would focus on maximizing the yield and purity of the oxidation and amidation steps while minimizing the use of hazardous reagents and simplifying purification procedures. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of scalability, safety, and efficiency for such multi-step syntheses. ambeed.com
For direct fluorination approaches, the development of more selective and reactive fluorinating agents and catalytic systems is an active area of research. The goal is to achieve high regioselectivity and yield under mild reaction conditions, which would make these routes more amenable to large-scale production.
Radiosynthesis Techniques for Isotopic Labeling of Fluoronicotinamides
The isotopic labeling of nicotinamide derivatives with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of 109.8 minutes, is of great interest for positron emission tomography (PET) imaging. The radiosynthesis of [¹⁸F]this compound would typically involve a late-stage fluorination step to maximize the radiochemical yield and specific activity.
A common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution (SNA_r) on a precursor bearing a suitable leaving group at the 6-position, such as a chloro, bromo, or nitro group. For instance, a precursor like 6-chloro-5-methylnicotinamide could be reacted with [¹⁸F]fluoride, typically as a potassium-cryptand complex (K/[¹⁸F]F/K2.2.2), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The efficiency of this radiofluorination reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the nicotinamide ring. mdpi.com
Table 2: Precursors for Radiosynthesis of [¹⁸F]6-Fluoronicotinamides
| Precursor | Leaving Group |
| 6-Chloro-5-methylnicotinamide | Chloro |
| 6-Bromo-5-methylnicotinamide | Bromo |
| 6-Nitro-5-methylnicotinamide | Nitro |
Approaches for Alkylation at the 5-Position of the Nicotinamide Ring
The introduction of a methyl group at the 5-position of the nicotinamide ring is a key step in the synthesis of this compound and its analogs. This can be achieved either by starting with a pre-methylated precursor or by performing a regioselective methylation on the nicotinamide scaffold.
Regioselective Methylation Procedures for Nicotinamide Derivatives
Achieving regioselective methylation at the C5 position of a nicotinamide ring, particularly one that is already substituted at the 6-position with a fluorine atom, can be challenging. Directed ortho-metalation (DoM) strategies could be employed, where a directing group on the nicotinamide ring guides a metalating agent (e.g., a strong lithium base) to deprotonate the adjacent C5 position. The resulting organometallic intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The amide group of the nicotinamide itself could potentially act as a directing group, although its directing ability might be influenced by other substituents on the ring.
Alternatively, transition-metal-catalyzed C-H methylation reactions have emerged as powerful tools for the direct functionalization of C-H bonds. nih.govdiva-portal.org A catalytic system, for example, based on palladium, rhodium, or iridium, could potentially be used to selectively activate the C5-H bond of a 6-fluoronicotinamide derivative for methylation. The success of such a reaction would depend on the development of a suitable catalyst and directing group combination to achieve the desired regioselectivity.
Enzymatic and Biocatalytic Pathways for Methylated Nicotinamides
The synthesis of methylated nicotinamides, a core component of the target compound class, can be effectively achieved through enzymatic and biocatalytic pathways. These methods offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical synthesis. frontiersin.org
A key enzyme in the biological methylation of nicotinamide (NAM) is Nicotinamide N-methyltransferase (NNMT). nih.govmdpi.com NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-Adenosylmethionine (SAM) to the nitrogen atom of the nicotinamide ring. nih.govmdpi.commdpi.com This enzymatic reaction produces N1-methylnicotinamide (MNAM). nih.govmdpi.com While this specific reaction methylates the ring nitrogen, the principles of enzymatic catalysis are broadly applicable to the synthesis of various methylated nicotinamide derivatives.
Biocatalysis extends beyond methylation. Enzymes like lipases are utilized in the synthesis of nicotinamide derivatives. For instance, the lipase Novozym® 435 from Candida antarctica has been successfully employed to catalyze the amidation of methyl nicotinate with various amines to produce a range of nicotinamide derivatives. nih.gov This approach highlights the potential for using enzymes to construct the amide portion of molecules like this compound. The process can be conducted in environmentally friendly solvents like tert-amyl alcohol and has been adapted for continuous-flow microreactors, which can significantly shorten reaction times and improve yields compared to batch processes. nih.gov
Furthermore, engineering metabolic pathways in microorganisms presents a sophisticated strategy for producing complex molecules. By introducing and optimizing the expression of specific enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs), cellular systems can be engineered to produce precursors for nicotinamide derivatives. mdpi.comnih.gov While not directly producing the target compound, these engineered pathways can supply key intermediates for subsequent biocatalytic or chemical modification.
Convergent and Divergent Synthetic Strategies for Fluoro-methylnicotinamide Derivatives
The chemical synthesis of complex molecules like this compound derivatives often employs strategic planning to maximize efficiency and modularity. Convergent and divergent strategies are two principal approaches used to achieve these goals.
Convergent Synthesis
For fluoro-methylnicotinamide derivatives, a convergent approach could involve:
Synthesis of a 6-fluoro-5-methylnicotinic acid fragment: This piece would contain the substituted pyridine ring.
Preparation of a desired amine component: This would be the precursor to the amide group.
Coupling Reaction: The final step would be an amide bond formation between the activated nicotinic acid fragment (e.g., as an acyl chloride) and the amine.
This modularity is advantageous; for example, the Wittig-Horner reaction is a powerful convergent tool used in the synthesis of fluorinated vitamin D analogs, where complex A-ring and CD-ring fragments are coupled late in the synthesis. nih.govnih.gov A similar strategic coupling for nicotinamide derivatives would allow for the easy generation of a wide range of analogs by simply varying the amine component in the final step.
Divergent Synthesis
In contrast, a divergent strategy begins with a common intermediate that is progressively modified to create a library of structurally related compounds. This method is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore how different functional groups affect the properties of the molecule.
A divergent synthesis for fluoro-methylnicotinamide derivatives might start with a readily available precursor, such as 6-fluoronicotinic acid. This common starting material could then be subjected to a series of reactions to introduce diversity:
Methylation: Different positions on the pyridine ring could be targeted for methylation.
Amidation: The carboxylic acid group could be reacted with a diverse library of amines to generate a wide array of amide derivatives.
Further Functionalization: Other positions on the pyridine ring could be modified through reactions like Suzuki cross-coupling to introduce additional substituents. nih.govacs.org
This approach allows for the rapid construction of a library of analogs from a single, advanced intermediate, facilitating the exploration of the chemical space around the core this compound structure.
Optimization of Reaction Conditions and Yields in Analog Preparation
Maximizing the yield and efficiency of synthetic reactions is crucial for the practical preparation of this compound analogs. This is achieved through the systematic optimization of various reaction conditions, including the choice of solvent, temperature, catalyst, and reactant stoichiometry.
Solvent Selection: The reaction medium can significantly influence reaction rates and yields, particularly in enzymatic catalysis. In the synthesis of nicotinamide derivatives using Novozym® 435, a range of solvents were tested. As shown in the table below, tert-amyl alcohol was identified as the optimal solvent, providing a significantly higher yield compared to others like methanol or toluene. nih.gov Solvents such as DMSO and DMF were found to be unsuitable as they appeared to inactivate the enzyme. nih.gov
Table 1: Effect of Solvent on Enzymatic Synthesis Yield
General experimental conditions: Reaction between methyl nicotinate and isobutylamine catalyzed by Novozym® 435 in a continuous flow reactor. n.d. = no reaction found. Data sourced from nih.gov.
Reaction Temperature and Time: Temperature is a critical parameter that affects both enzyme activity and stability. For the enzymatic synthesis of nicotinamide derivatives, the optimal temperature was found to be 50°C. nih.gov Similarly, in continuous-flow systems, the residence time (the time reactants spend in the reactor) is crucial. A maximum yield of 86.2% was achieved with a residence time of 35 minutes. nih.gov
Table 2: Optimization of Reaction Parameters
Data adapted from optimization studies on the enzymatic synthesis of nicotinamide derivatives. nih.gov.
Stoichiometry and Byproduct Removal: The molar ratio of reactants can also be optimized. For the amidation reaction, a 2:1 molar ratio of amine to ester was found to be optimal. nih.gov In other enzymatic systems, such as the synthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), yields can be dramatically improved by addressing reaction equilibrium. The addition of inorganic pyrophosphatase (PPase) to the reaction mixture degrades the byproduct inorganic pyrophosphate (iPP). nih.gov This removal of a product shifts the equilibrium forward, driving the reaction to completion and increasing the final yield from 54% to as high as 98%. nih.govresearchgate.netbiorxiv.org This principle of in-situ byproduct removal is a powerful strategy for optimizing yields in analog preparation.
Preclinical Biological Activity and Pharmacological Characterization of 6 Fluoro 5 Methylnicotinamide Analogs
Enzyme Inhibition and Modulation Studies
Investigation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition by Fluorinated Nicotinamide Derivatives
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism by catalyzing the methylation of nicotinamide. nih.gov This process yields 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-homocysteine (SAH). nih.gov NNMT is expressed in various tissues, including the liver and adipose tissue. nih.govnih.gov Overexpression of NNMT has been linked to several diseases, making it a therapeutic target. nih.govuniversiteitleiden.nl
Fluorinated nicotinamide derivatives have been investigated as potential inhibitors of NNMT. The introduction of a fluorine atom to the nicotinamide scaffold can significantly alter the compound's electronic properties and binding affinity to the enzyme. Research into various substituted nicotinamide analogs has shown that modifications at the 6-position can influence inhibitory potency. For instance, while a 6-substituted isoquinoline (B145761) compound resulted in a complete loss of human NNMT (hNNMT) activity, the addition of a fluorine atom at the 6-position of the isoquinoline moiety retained potency for both human and mouse NNMT. nih.gov
Studies on a series of NNMT inhibitors revealed that specific substitutions on the nicotinamide core are critical for activity. For example, a derivative with a methoxy (B1213986) group at the R5 position demonstrated nanomolar potency for both hNNMT and mNMMT. nih.gov These findings underscore the importance of the substitution pattern on the nicotinamide ring for effective NNMT inhibition.
Table 1: NNMT Inhibition Data for Selected Nicotinamide Derivatives
| Compound | Target | IC50 (µM) |
| Compound 1 | hNNMT | 0.26 |
| Compound 2 | hNNMT | 1.6 |
| Compound 3 | hNNMT | 0.18 |
| Difluoro substituted derivative (10) | mNNMT | >3 |
This table is interactive. You can sort and filter the data.
Analysis of Interactions with NAD-Dependent Enzymes and Hydrolases (e.g., CD38, Sirtuins, NudC, NUDT12)
The structural similarity of 6-fluoro-5-methylnicotinamide to nicotinamide, a key precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), suggests potential interactions with NAD-dependent enzymes. These enzymes, including CD38, sirtuins, and various hydrolases like NudC and NUDT12, are critical regulators of cellular metabolism and signaling. While direct studies on this compound's interaction with these specific enzymes are not extensively detailed in the provided context, the known role of nicotinamide analogs allows for informed hypotheses.
NUDT12, for instance, is a peroxisomal NADH pyrophosphatase, also known as NAD-capped RNA hydrolase NUDT12. nih.gov Given that nicotinamide is a component of NAD+, any analog could potentially influence the activity of such hydrolases. The impact of fluorination and methylation on the nicotinamide ring would be a key determinant of how these analogs interact with the binding sites of these enzymes.
Evaluation of Effects on Nicotinamidase Activity and Related Metabolic Enzymes
Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a crucial step in the NAD+ salvage pathway in many organisms, though not in mammals. nih.gov The absence of nicotinamidase in humans makes it a potential target for antimicrobial agents. nih.gov
Studies on the substrate specificity of nicotinamidase from Saccharomyces cerevisiae have shown that modifications to the nicotinamide ring affect enzyme activity. For example, 5-methylnicotinamide (B1205210) was found to have a Michaelis constant (Km) value of 61 µM. nih.gov This indicates that the enzyme can process this analog, although with different kinetics compared to the natural substrate. The introduction of a fluorine atom at the 6-position, as in this compound, would likely further modulate this interaction, potentially acting as an inhibitor or a substrate with altered catalytic efficiency.
Targeting Bacterial Enzymes, including Enoyl Reductase (Fab I)
Bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) is an essential enzyme in the fatty acid synthesis II (FAS-II) pathway, making it an attractive target for novel antibacterial agents. researchgate.net FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. researchgate.netnih.gov
Research has focused on developing inhibitors of FabI. While specific data on this compound is not available, the broader class of nicotinamide derivatives has been explored. The development of aminopyridine derivatives has yielded compounds with potent inhibitory activity against Staphylococcus aureus FabI and good in vitro antibacterial activity. audreyli.com The structural features of these inhibitors, which often mimic the binding of the NADH cofactor, suggest that modified nicotinamide scaffolds could be effective. The electronic and steric effects of the fluoro and methyl groups on this compound would be critical in determining its potential as a FabI inhibitor.
Assessment of Kinase Inhibition Potential (e.g., IRAK4, TYK2)
Interleukin-1 receptor-associated kinase 4 (IRAK4) and Tyrosine kinase 2 (TYK2) are key components of inflammatory signaling pathways and are targets for the development of anti-inflammatory drugs. sygnaturediscovery.comnih.govnih.gov IRAK4 is a critical kinase in Toll-like receptor (TLR) and IL-1 receptor signaling. nih.gov TYK2 is a member of the Janus kinase (JAK) family involved in cytokine signaling. nih.gov
While there is no direct evidence presented for this compound as an inhibitor of IRAK4 or TYK2, the general strategy of developing small molecule kinase inhibitors often involves heterocyclic scaffolds that can fit into the ATP-binding pocket of the kinase domain. The nicotinamide core is a common feature in many biologically active molecules, and its derivatives could potentially be adapted to target these kinases. The development of potent and selective IRAK4 inhibitors has involved various heterocyclic cores, including amino-benzimidazoles and imidazo[1,2-a]pyridines. nih.gov Similarly, various TYK2 inhibitors are under development, with some showing promise in treating immune-mediated inflammatory diseases. nih.gov
Cellular Bioactivity Assays
The cellular bioactivity of nicotinamide analogs is often linked to their effects on cellular metabolism and signaling pathways. As an inhibitor of NNMT, this compound analogs could be expected to modulate intracellular levels of nicotinamide, NAD+, and S-adenosylmethionine (SAM). Increased NNMT activity has been associated with various cancers and metabolic disorders. nih.govnih.gov
In the context of cancer, NNMT overexpression has been linked to increased cell survival, proliferation, and migration. nih.gov Therefore, inhibitors of NNMT, such as potentially this compound, could exhibit anti-proliferative effects in cancer cell lines. For example, the NNMT inhibitor 5-amino-1-methylquinoline has been shown to inhibit the proliferation of HeLa cells. nih.gov Cellular assays would be essential to determine if this compound and its analogs can replicate these effects and to elucidate the downstream consequences of NNMT inhibition, such as alterations in histone methylation and gene expression.
Antiproliferative and Cytotoxic Effects in Various Cell Lines
The antiproliferative and cytotoxic potential of nicotinamide analogs has been a subject of significant investigation. Studies on related compounds, such as 6-aminonicotinamide (B1662401) (6AN), have demonstrated the capacity to sensitize human tumor cell lines to conventional chemotherapeutic agents. For instance, pretreatment with 6AN was shown to increase the sensitivity of K562 leukemia cells, A549 non-small cell lung cancer cells, and T98G glioblastoma cells to cisplatin. nih.gov This sensitization is associated with an increase in platinum-DNA adducts and a higher incidence of apoptosis. nih.gov
Another related nicotinamide derivative, the nicotinamide N-methyltransferase (NNMT) inhibitor 5-methylquinolinium (5MQ), has exhibited significant anti-proliferative activity against the HeLa cervical cancer cell line. nih.gov The mechanism of action for 5MQ in these cells involves a decrease in the expression of oncogenic proteins such as phospho-Akt and Sirtuin1. nih.gov
While these findings on related analogs are promising, further research is necessary to specifically elucidate the antiproliferative and cytotoxic profile of this compound.
Investigation of Antimicrobial Activities against Bacterial Strains
The antimicrobial properties of various nicotinamide derivatives and related fluorinated compounds have been explored. For example, nicotinamide itself has been shown to possess antimicrobial activity against a range of pathogenic bacterial and fungal strains. researchgate.net Specifically, certain synthesized nicotinamide derivatives have demonstrated inhibitory effects against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net
Furthermore, the introduction of a fluorine atom in related chemical scaffolds, such as quinolones, has been a key strategy in the development of potent antimicrobial agents. A novel des-fluoro(6) quinolone, BMS-284756, has shown a broad spectrum of activity against various bacterial species, including methicillin-resistant staphylococci and penicillin-resistant streptococci. nih.gov
These studies on related structures suggest that this compound could possess noteworthy antimicrobial properties, warranting direct investigation against a panel of clinically relevant bacterial strains.
Assessment of Neuroprotective and Neuromodulatory Potentials in In Vitro Models
Research into the neuroprotective effects of nicotinamide and its metabolites provides a foundation for understanding the potential of related analogs. Nicotinamide and its primary metabolite, 1-methylnicotinamide (MNA), have been shown to exhibit neuroprotective capabilities in in vitro models of excitotoxicity. termedia.pltermedia.plnih.gov In primary cultures of rat cerebellar granule cells, both nicotinamide and MNA were found to reduce NMDA-induced toxicity. termedia.plnih.gov The proposed mechanisms for this neuroprotection include the stabilization of calcium homeostasis and a reduction in oxidative stress. termedia.plnih.gov
Specifically, MNA demonstrated a significant reduction of oxidative stress in neuronal cultures subjected to glutamate-induced toxicity. termedia.plnih.gov While both nicotinamide and MNA showed some protective effects, their mechanisms appeared to differ slightly, with nicotinamide having a more pronounced effect against glutamate-induced toxicity. termedia.plnih.gov Another nicotinamide-related compound, nicotinamide mononucleotide (NMN), has also demonstrated neuroprotective effects in models of photoreceptor degeneration. nih.gov
Given these findings, it is plausible that this compound could exert neuroprotective or neuromodulatory effects, and in vitro studies are warranted to explore this potential.
Studies on Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of nicotinamide and its derivatives are well-documented. 1-Methylnicotinamide (MNA), a major metabolite of nicotinamide, is recognized for its potent anti-inflammatory effects. nih.gov In studies involving activated macrophages, nicotinamide was shown to inhibit the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net It also reduced the generation of reactive oxygen species (ROS). nih.govresearchgate.net In contrast, exogenous MNA primarily inhibited ROS generation with a negligible effect on other inflammatory mediators in this specific in vitro model. nih.govresearchgate.net
The antioxidant activity of related compounds has also been investigated. For instance, studies on [6S]-5-methyltetrahydrofolic acid have demonstrated its capacity as an antioxidant. nih.gov These findings suggest that the core nicotinamide structure and its modifications can significantly influence inflammatory and oxidative stress pathways.
Evaluation of Immunomodulatory Responses in Cellular Contexts
The immunomodulatory potential of compounds structurally related to this compound has been observed. Fluoroquinolones, for example, are known to affect both cellular and humoral immunity. nih.gov In general, these compounds tend to decrease the synthesis of pro-inflammatory cytokines. nih.gov This immunomodulatory activity is thought to be mediated through effects on intracellular cyclic AMP and transcription factors like NF-κB. nih.gov
While direct evidence for this compound is not yet available, the established immunomodulatory effects of other fluorinated compounds and nicotinamide derivatives suggest that it could influence immune cell function and cytokine production.
Mechanistic Investigations in Preclinical Models
Further preclinical studies are necessary to elucidate the specific mechanisms of action of this compound and its analogs. Based on the activities of related compounds, potential mechanisms to investigate include the modulation of key signaling pathways involved in cell proliferation and survival (e.g., Akt signaling), the inhibition of enzymes crucial for microbial viability, the regulation of neuronal calcium channels and oxidative stress pathways, and the modulation of inflammatory cytokine production and immune cell function. In vivo studies in relevant animal models will be critical to validate the in vitro findings and to assess the therapeutic potential of this class of compounds.
Impact on Cellular Metabolism and Bioenergetics
Nicotinamide and its derivatives are central to cellular metabolism through their role in NAD+ biosynthesis. NAD+ is a critical coenzyme in redox reactions, essential for the production of ATP via the mitochondrial respiratory electron transport chain. nih.govnih.gov The administration of nicotinamide can influence cellular bioenergetics by preserving mitochondrial function. nih.gov
Preclinical studies on nicotinamide analogs have explored their effects on cellular energy states. For instance, inhibition of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in the NAD+ salvage pathway, with the potent inhibitor FK866, leads to a reduction in cellular NAD+ levels, which is accompanied by an increase in ATP. researchgate.net This suggests a compensatory mechanism where the cell attempts to maintain energy homeostasis despite reduced NAD+ availability. It is plausible that this compound analogs could exert similar effects on cellular bioenergetics by modulating NAD+ pools.
| Compound/Analog | Effect on Cellular Metabolism | Key Findings |
| Nicotinamide | NAD+ Precursor | Participates in the tricarboxylic acid cycle and mitochondrial respiration for ATP production. nih.govnih.gov |
| FK866 (Nampt inhibitor) | Decreased cellular NAD+, Increased ATP | Inhibition of the NAD+ salvage pathway leads to altered cellular bioenergetics. researchgate.net |
| Nicotinamide Riboside | Increased NAD+ levels | Improves mitochondrial biogenesis and function in preclinical models. preprints.org |
Influence on Post-Translational Modifications (e.g., ADP-ribosylation)
A primary mechanism through which nicotinamide analogs are thought to exert their effects is by modulating the activity of Poly(ADP-ribose) polymerases (PARPs). PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. researchgate.net This process is crucial for various cellular functions, including DNA repair and cell death.
Nicotinamide itself is a known inhibitor of PARP enzymes. By competing with NAD+ for the enzyme's active site, nicotinamide can suppress the synthesis of poly(ADP-ribose) chains. This inhibition is a key aspect of its biological activity. Given the structural similarity, it is highly probable that this compound and its analogs also function as PARP inhibitors. The inhibition of PARP activity can have significant consequences for cellular processes that depend on ADP-ribosylation. For example, in the context of DNA damage, PARP inhibition can prevent the recruitment of repair proteins to sites of DNA breaks, a mechanism that is exploited in cancer therapy. nih.govnih.gov
| Enzyme Family | Post-Translational Modification | Role of Nicotinamide Analogs |
| Poly(ADP-ribose) polymerases (PARPs) | ADP-ribosylation | Potential inhibitors, competing with NAD+ and suppressing PARP activity. researchgate.netnih.gov |
| Sirtuins | Deacetylation | Nicotinamide is a known inhibitor of sirtuins, which are NAD+-dependent deacetylases. nih.gov |
Regulation of Signal Transduction Pathways
The modulation of NAD+ metabolism and PARP activity by nicotinamide analogs can have downstream effects on various signal transduction pathways. Nicotinamide has been shown to influence pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK), which are central regulators of cell growth, proliferation, and metabolism. nih.gov For instance, nicotinamide can induce autophagy, a cellular recycling process, through its effects on sirtuin pathways. nih.gov
Furthermore, as potential PARP inhibitors, this compound analogs could impact signaling pathways involved in the cellular response to DNA damage. PARP inhibitors have been shown to be "synthetically lethal" in combination with deficiencies in DNA repair pathways, such as those involving the BRCA1 and BRCA2 tumor suppressor genes. nih.gov This highlights the critical role of PARP activity in cellular signaling and survival. The ability of these analogs to modulate such pathways underscores their potential as pharmacological agents.
| Signaling Pathway | Effect of Nicotinamide/Analogs | Cellular Outcome |
| mTOR | Inhibition | Regulation of cell growth and autophagy. nih.gov |
| AMPK | Activation | Regulation of cellular energy homeostasis. nih.gov |
| DNA Damage Response | PARP Inhibition | Sensitization of cells with DNA repair deficiencies. nih.gov |
Structure Activity Relationship Sar Elucidation for Substituted Nicotinamides
Positional and Stereochemical Effects of Fluorine on Biological Activity
The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeation, and binding affinity. mdpi.comresearchgate.net The position and stereochemistry of the fluorine atom are critical determinants of its effect on biological activity.
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing a fluorine atom at a metabolically vulnerable position on the nicotinamide (B372718) ring, such as the 6-position, can block oxidative metabolism by cytochrome P450 enzymes. nih.gov This often leads to an increased half-life and improved pharmacokinetic profile of the compound. researchgate.net
Electronic Effects: Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. researchgate.net A fluorine atom at the 6-position acts as a strong electron-withdrawing group via the inductive effect, which can influence the pKa of the pyridine (B92270) nitrogen and the molecule's ability to form hydrogen bonds or engage in cation-π interactions with a target protein.
Binding Interactions: While sterically similar to a hydrogen atom, fluorine can fundamentally change binding interactions. researchgate.net It is a poor hydrogen bond acceptor compared to oxygen but can participate in favorable electrostatic and orthogonal multipolar interactions with protein backbones. mdpi.com The specific placement at the 6-position dictates how it interacts within a binding pocket. For instance, in one study on nicotinamide N-methyl transferase (NNMT) inhibitors, the substitution of a relatively small fluoro group in a related scaffold resulted in a less potent compound, suggesting that even minor steric or electronic changes can be detrimental to binding affinity in a tightly constrained active site. nih.gov
Conformational Effects: Fluorination can induce significant conformational changes in cyclic structures through stereoelectronic effects, such as the gauche effect. mdpi.combeilstein-journals.org In the context of the nicotinamide ring, a 6-fluoro substituent could influence the rotational barrier of the carboxamide group, potentially locking it into a more biologically active conformation for target engagement.
Consequences of Methylation at the 5-Position on Molecular Recognition and Efficacy
The addition of a methyl group at the 5-position of the nicotinamide core introduces specific steric and electronic changes that can profoundly impact molecular recognition and biological efficacy.
Steric and Hydrophobic Interactions: The methyl group is a small, non-polar, lipophilic substituent. Its introduction at the 5-position increases the molecule's hydrophobicity, which can enhance membrane permeability and facilitate entry into cells. Within a target's binding site, this methyl group can fit into a small hydrophobic pocket, forming favorable van der Waals interactions and potentially displacing water molecules, which can be entropically favorable and increase binding affinity.
Electronic Influence: While less dramatic than fluorine, a methyl group is weakly electron-donating. This can subtly alter the electron density of the pyridine ring, potentially influencing stacking interactions (π-π or cation-π) with aromatic residues like tyrosine, tryptophan, or phenylalanine in the protein's active site.
Blocking Metabolic Sites: Similar to fluorine, a methyl group can be strategically placed to block a site of metabolism. If the 5-position is susceptible to hydroxylation, its methylation would prevent this metabolic pathway, thereby increasing the compound's biological half-life.
Molecular Recognition: The precise positioning of the methyl group is critical for recognition. In studies of zinc finger proteins that recognize methylated DNA, a methyl group is often recognized through specific van der Waals contacts with amino acid side chains. nih.gov A similar principle applies to enzyme inhibitors, where the 5-methyl group of 6-Fluoro-5-methylnicotinamide must be correctly oriented to fit within the target's topology to enhance, rather than hinder, binding.
Systematic Variation of Substituents on the Nicotinamide Core for Optimized Activity
Systematic variation of substituents on the nicotinamide scaffold is a cornerstone of SAR studies, allowing researchers to probe the chemical and spatial requirements of the target's binding site. Studies on related nicotinamide analogs, such as inhibitors for Nicotinamide N-methyltransferase (NNMT), provide a template for understanding how different functional groups at various positions affect activity.
For example, an SAR study on a series of nicotinamide-based NNMT inhibitors explored modifications at the 6-position. The findings illustrate how subtle changes can lead to significant differences in potency. While the parent compound showed a certain level of activity, the introduction of small substituents was generally tolerated.
| Compound/Modification | Substituent at 6-Position | Biochemical Potency (pIC₅₀) |
| Parent Compound | -H | Not specified |
| Analog 6s | -CH₃ (Methyl) | 4.9 |
| Analog 7s | -NH₂ (Amino) | 5.2 |
| Analog 8s | -NHCH₃ (Methylamine) | 6.0 |
| Analog 27s | -F (Fluoro) | < 4.9 (less potent) |
| Analog 28s | -Cl (Chloro) | 5.9 |
Data derived from SAR studies on related nicotinamide analogs. nih.gov
This data demonstrates that a methylamine (B109427) group at the 6-position was the most potent modification in this series, significantly more so than a methyl or fluoro group. nih.gov The larger chloro substituent had similar potency to the methylamine in the biochemical assay. nih.gov Such studies are invaluable for guiding the optimization of lead compounds like this compound. By systematically replacing the 6-fluoro or 5-methyl groups, or by adding substituents at other positions, researchers can build a comprehensive map of the SAR to maximize biological efficacy.
Impact of Linker Design and Peripheral Modifications on Target Engagement
Linker Stability and Cleavage: The chemical nature of the linker determines its stability in circulation and its susceptibility to cleavage at the target site. nih.govresearchgate.net A stable, non-cleavable linker would be used if the entire molecule is intended to bind the target. Conversely, a cleavable linker (e.g., sensitive to specific enzymes or pH changes in the target microenvironment) would be used to release the active nicotinamide warhead at the site of action. nih.gov
Linker Length and Flexibility: The length and flexibility of the linker are crucial for allowing the nicotinamide core to adopt the optimal orientation for binding within the target's active site. researchgate.net An improperly designed linker can introduce steric hindrance or constrain the molecule in a non-productive conformation, reducing efficacy. nih.gov
Quantitative Relationships between Molecular Structure and Biological Response
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For nicotinamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding and predicting activity. researchgate.net
These models work by aligning a set of related molecules (such as various substituted nicotinamides) and calculating their steric and electrostatic fields. A statistical model is then generated that relates variations in these fields to the observed biological activity (e.g., IC₅₀ values).
CoMFA and CoMSIA Models: These analyses produce 3D contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity. researchgate.net
Steric Maps: Green contours indicate regions where bulky substituents are predicted to increase activity, while yellow contours show where they are likely to cause steric clashes and decrease activity.
Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, while red contours indicate where negative charges (or electronegative atoms) are preferred.
Guiding Drug Design: The insights from these QSAR models provide crucial guidance for rational drug design. researchgate.net For this compound, a QSAR model could reveal whether the 6-fluoro group lies within a favorable region for electronegative atoms and whether the 5-methyl group occupies a space where steric bulk is tolerated or beneficial. The models can be used to predict the activity of novel, unsynthesized nicotinamide derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the optimization process. researchgate.net
Computational and Theoretical Approaches in Nicotinamide Analog Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 6-Fluoro-5-methylnicotinamide, these calculations can predict key parameters that influence its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In the context of this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and determine various electronic and thermodynamic parameters. nih.gov
DFT studies on related nicotinamide (B372718) derivatives have shown that such calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov For this compound, the optimized structure would reveal the influence of the fluorine and methyl substituents on the pyridine (B92270) ring's geometry and the orientation of the carboxamide group.
Key molecular properties that can be calculated using DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For a related nicotinamide derivative, the HOMO-LUMO gap was calculated to be 4.415 eV, suggesting significant chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. For this compound, the electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amide group and the pyridine ring would exhibit positive potential.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound (based on related compounds)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.5 eV | Correlates with chemical reactivity and stability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.gov These methods are critical for understanding the potential biological targets of this compound.
For nicotinamide derivatives, common targets for docking studies include enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT) and succinate (B1194679) dehydrogenase. In a docking study of a nicotinamide derivative with the VEGFR-2 protein, the compound formed key hydrogen bonds and hydrophobic interactions within the active site, demonstrating a strong binding affinity. nih.gov
For this compound, a hypothetical docking study against a target like NNMT would involve:
Preparation of the 3D structure of the ligand and the target protein.
Identification of the binding site on the protein.
Generation of multiple binding poses of the ligand within the active site.
Scoring of these poses based on binding energy calculations.
MD simulations would then be employed to observe the dynamic behavior of the most promising docked complex, providing insights into the stability of the interactions and any conformational changes in the protein or ligand.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
A QSAR study on 6-substituted nicotine (B1678760) derivatives, which share the substituted pyridine core with this compound, revealed that the affinity for nicotinic acetylcholinergic receptors (nAChRs) was dependent on both the lipophilicity (π) and the steric volume of the substituent at the 6-position. This indicates that for this compound, the electronic and steric effects of the fluorine atom would be a critical determinant of its biological activity.
Developing a QSAR model for a series of nicotinamide analogs including this compound would involve:
Synthesizing and testing a series of related compounds.
Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic).
Using statistical methods to build a regression model correlating the descriptors with the observed biological activity.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be used for virtual screening of large compound libraries to identify new potential hits or for the de novo design of novel ligands.
Structure-based pharmacophore models have been developed for inhibitors of human nicotinamide N-methyltransferase (hNNMT). nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which are crucial for binding to the enzyme's active site.
A pharmacophore model relevant to this compound could be generated based on the binding site of a target enzyme. This model would highlight the key interaction points, and the fluorine and methyl groups of this compound would be evaluated for their ability to fit this pharmacophore and contribute to binding affinity.
In Silico Prediction of Key Biological Properties (e.g., ADME for pharmacokinetic efficacy)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development.
For pyridine and pyrimidine (B1678525) derivatives, in silico ADME predictions have been used to evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
For this compound, ADME properties can be predicted using various computational tools. These predictions are based on the molecule's physicochemical properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.
Table 2: Predicted ADME Properties for this compound
| ADME Property | Predicted Outcome | Implication for Pharmacokinetics |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's size and lipophilicity may allow it to cross the BBB. |
| Plasma Protein Binding | Moderate | Influences the free concentration of the compound in circulation. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of some isoforms | May affect the metabolism of other drugs. |
| Excretion |
Advanced Analytical Characterization of 6 Fluoro 5 Methylnicotinamide Analogs
High-Resolution Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation
Spectroscopic methods are indispensable for probing the molecular structure of 6-Fluoro-5-methylnicotinamide at an atomic level. These techniques provide detailed information on the connectivity of atoms, the electronic environment of specific nuclei, and the presence of key functional groups, which collectively serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including atom connectivity and spatial relationships. For fluorinated analogs like this compound, multi-nuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are essential for complete characterization and isomer differentiation. magritek.com
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide (-CONH₂) protons. The chemical shifts and coupling patterns (multiplicity) of the aromatic protons are particularly informative, as they are influenced by the electronic effects of the fluorine, methyl, and carboxamide substituents, allowing for unambiguous assignment.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show seven distinct signals corresponding to the six carbons of the substituted pyridine ring and the one methyl carbon. The carbon directly bonded to the fluorine atom (C6) will exhibit a large coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The chemical shifts of the other ring carbons are also influenced by the substituent pattern, aiding in structural confirmation. nih.govpreprints.org
¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and crucial technique for analyzing fluorinated compounds. biophysics.org The spectrum for this compound would show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H4) can be observed in both ¹H and ¹⁹F spectra, providing definitive proof of their proximity and confirming the substitution pattern. This technique is exceptionally effective for differentiating isomers, as the ¹⁹F chemical shift is highly sensitive to the atom's position on the aromatic ring. dioxin20xx.orgnih.gov
The combination of these NMR techniques is powerful for isomer differentiation. For example, an isomer like 2-fluoro-5-methylnicotinamide (B6306523) would exhibit vastly different chemical shifts and, crucially, different coupling patterns between the fluorine, the aromatic protons, and the aromatic carbons, allowing for clear and unambiguous identification. nih.govnih.gov
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 8.5 - 8.8 | Doublet | ~2-3 Hz (⁴JHF) | H-2 (aromatic) |
| ¹H | 7.9 - 8.2 | Doublet | ~8-9 Hz (³JHH) | H-4 (aromatic) |
| ¹H | 7.0 - 8.0 | Broad Singlet | - | -CONH₂ |
| ¹H | 2.2 - 2.4 | Singlet | - | -CH₃ |
| ¹³C | 165 - 170 | Singlet | - | C=O (amide) |
| ¹³C | 158 - 162 | Doublet | ~230-250 Hz (¹JCF) | C-6 (C-F) |
| ¹³C | 148 - 152 | Singlet | - | C-2 |
| ¹³C | 138 - 142 | Singlet | - | C-4 |
| ¹³C | 125 - 130 | Doublet | ~15-20 Hz (²JCCF) | C-5 |
| ¹³C | 120 - 125 | Singlet | - | C-3 |
| ¹³C | 18 - 22 | Singlet | - | -CH₃ |
| ¹⁹F | -110 to -130 | Singlet / Doublet of doublets | Coupling to H-2 and H-4 | C6-F |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound (C₇H₇FN₂O), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. This technique is invaluable for confirming the identity of the target compound and distinguishing it from molecules with the same nominal mass but different elemental compositions. nih.gov
In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the nicotinamide (B372718) core and the methyl and fluoro substituents.
Interactive Table: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₇H₈FN₂O⁺ | 155.0615 | Protonated parent molecule |
| [M+Na]⁺ | C₇H₇FN₂ONa⁺ | 177.0434 | Sodium adduct of parent molecule |
| [M-NH₂]⁺ | C₇H₅FO⁺ | 136.0322 | Fragment from loss of amino group |
| [C₆H₅FN]⁺ | C₆H₅FN⁺ | 110.0400 | Fragment from loss of carboxamide group |
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "molecular fingerprint" by identifying the functional groups present. nih.gov For this compound, FTIR is used to confirm the presence of key structural motifs. researchgate.netnih.gov
Specific vibrational bands can be assigned to the N-H bonds of the primary amide, the C=O (Amide I band) and C-N (Amide III band) of the carboxamide group, the C=C and C=N bonds within the pyridine ring, the C-H bonds of the aromatic ring and the methyl group, and the C-F bond. researchgate.net The position and intensity of these bands confirm the integrity of the principal functional groups within the molecule.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretch | Primary Amide (-CONH₂) |
| 2900 - 3100 | C-H Stretch | Aromatic & Methyl |
| 1660 - 1700 | C=O Stretch (Amide I) | Carbonyl of Amide |
| 1580 - 1620 | N-H Bend (Amide II) | Primary Amide |
| 1450 - 1600 | C=C and C=N Stretch | Pyridine Ring |
| 1200 - 1400 | C-N Stretch | Amide & Aromatic |
| 1000 - 1100 | C-F Stretch | Aryl-Fluoride |
Chromatographic Methods for Purity, Separation, and Quantification
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities. These methods are fundamental for assessing purity, quantifying the compound in various matrices, and for preparative purification.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis and quantification in the pharmaceutical industry. creative-proteomics.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govacademicjournals.org In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net
An HPLC method can be developed to provide sharp, symmetrical peaks with good resolution from any potential impurities. matec-conferences.org Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyridine ring strongly absorbs (e.g., ~260 nm). The method's high precision and robustness make it ideal for quality control. nih.gov Furthermore, the principles of analytical HPLC can be scaled up to preparative HPLC, which uses larger columns to purify gram-to-kilogram quantities of the compound. researchgate.net
Interactive Table: Typical Analytical HPLC Method for this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 - 10 µL |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Comprehensive Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve significantly higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. When coupled with a mass spectrometer (UHPLC-MS), it becomes an exceptionally powerful tool for comprehensive impurity profiling. pensoft.net
This technique allows for the separation and detection of trace-level impurities that might co-elute or be invisible to a UV detector. nih.gov As compounds elute from the UHPLC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This provides positive identification of not only the main compound but also process-related impurities and potential degradation products. pensoft.net The combination of retention time data from UHPLC with mass data from MS provides an unparalleled level of specificity and is critical for in-depth characterization during process development and stability studies. nih.gov
Interactive Table: Representative UHPLC-MS Method for Impurity Profiling
| Parameter | Condition |
| Column | UHPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Rapid gradient (e.g., 5% to 95% B over 5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| MS Detector | High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | 100 - 1000 m/z |
Fluorescence-Based Assays for Detection and Quantitative Analysis
Fluorescence-based methodologies offer high sensitivity and specificity for the detection and quantification of nicotinamide and its analogs. While direct measurement of the intrinsic fluorescence of this compound is not extensively documented in publicly available research, the principles of fluorescence spectroscopy are widely applied to nicotinamide-related compounds, primarily through two main approaches: the inherent fluorescence of reduced nicotinamides and the generation of fluorescent derivatives of oxidized nicotinamides.
The oxidized form of nicotinamide, which includes this compound, is generally considered to have negligible native fluorescence. nih.gov The photophysics of oxidized nicotinamide chromophores involves an ultrafast decay of the initially excited state, preventing significant fluorescent emission. nih.gov In contrast, the reduced form of nicotinamide adenine (B156593) dinucleotide (NADH) is intrinsically fluorescent and its emission properties are sensitive to its environment, a characteristic that is widely exploited in biochemical and cellular studies. nih.govresearchgate.netnih.govnih.govresearchgate.net
For the quantitative analysis of non-fluorescent or weakly fluorescent nicotinamide analogs like this compound, fluorescence-based assays typically rely on chemical derivatization to produce a highly fluorescent product. This approach allows for the sensitive detection and quantification of the target molecule.
A common method for the fluorimetric analysis of nicotinamide involves its conversion to a fluorescent derivative. For instance, nicotinamide can be methylated to form N1-methylnicotinamide, which then undergoes a condensation reaction, often with a ketone such as acetophenone, in a basic solution. Subsequent heating in an acidic medium leads to the formation of a stable, highly fluorescent 1,6-naphthyridine (B1220473) derivative. nih.gov This method has been successfully applied to the quantification of nicotinamide in various biological samples. scholaris.ca The fluorescent intensity of the resulting derivative is directly proportional to the initial concentration of nicotinamide, allowing for precise quantification.
The table below outlines the key steps and parameters involved in a typical fluorescence-based assay for nicotinamide quantification through derivatization.
| Step | Procedure | Reagents | Conditions | Detection |
| 1. Derivatization | Methylation of the nicotinamide nitrogen. | Methyl iodide | - | - |
| 2. Condensation | Reaction of N1-methylnicotinamide with a ketone. | Acetophenone, Sodium Hydroxide (NaOH) | 0°C | - |
| 3. Cyclization | Dehydration and formation of the fluorescent naphthyridine derivative. | Formic acid | Boiling water bath | - |
| 4. Detection | Measurement of fluorescence intensity. | - | Excitation λ: ~366 nm, Emission λ: ~418 nm | Spectrofluorometer |
This table presents a generalized procedure for the derivatization of nicotinamide for fluorescence analysis. Specific conditions may vary depending on the exact analog and the analytical requirements.
Furthermore, fluorescent analogs of nicotinamide adenine dinucleotide (NAD+) have been synthesized for use as probes in enzymatic assays. nih.govrsc.org In many of these analogs, the modification is on the adenine portion of the molecule to confer fluorescence, rather than on the nicotinamide ring itself. nih.govrsc.org For example, nicotinamide 1,N6-ethenoadenine dinucleotide is a fluorescent analog of NAD+ with an emission maximum at 410 nm upon excitation at 300 nm. nih.gov
While specific experimental data on the fluorescence properties of this compound and its direct analogs is scarce in the reviewed literature, the established methods for the analysis of nicotinamide provide a robust framework for the development of fluorescence-based assays for these compounds. Future research could focus on characterizing the intrinsic fluorescence of these fluorinated and methylated nicotinamides or on optimizing derivatization strategies for their sensitive and accurate quantification.
Future Research Directions and Translational Outlook
Identification of Novel Molecular Targets for 6-Fluoro-5-methylnicotinamide Analogs
While NAMPT is a primary target for many nicotinamide (B372718) analogs, the vast complexity of cellular signaling suggests that derivatives of this compound may interact with other molecular targets, offering opportunities for novel therapeutic applications. nih.gov Future research will be crucial in identifying and validating these potential off-target or secondary effects. A key area of investigation involves dual-target drugs, which can simultaneously influence multiple pathways involved in a disease's progression. frontiersin.org For instance, researchers have explored compounds that jointly target NAMPT and other enzymes critical to cancer cell metabolism or signaling, such as p21-activated kinase 4 (PAK4) or glucose transporter 1 (GLUT1). researchgate.netfrontiersin.org
Systematic screening of this compound analogs against panels of kinases, metabolic enzymes, and epigenetic modifiers will be a critical step. Techniques such as chemical proteomics and thermal shift assays can elucidate direct binding partners in an unbiased manner. Identifying novel targets could not only open new therapeutic avenues but also provide a rationale for observed cellular effects that cannot be solely attributed to NAMPT inhibition.
| Potential Target Class | Example Target | Rationale for Investigation |
| Kinases | PAK4, BRAF | Co-targeting oncogenic signaling pathways alongside metabolism can overcome resistance. researchgate.netfrontiersin.org |
| Metabolic Enzymes | GLUT1, Lactate Dehydrogenase A (LDHA) | Dual inhibition of metabolic pathways can create synthetic lethality in cancer cells. nih.govfrontiersin.org |
| Sirtuins | SIRT1, SIRT2 | As NAD+-dependent enzymes, sirtuins are indirectly affected by NAMPT inhibition and are key regulators of cellular processes. mdpi.com |
| ADP-ribosyltransferases | PARPs, CD38 | These enzymes consume NAD+ and are involved in DNA repair and calcium signaling, making them relevant to the mechanism of NAMPT inhibitors. nih.govmdpi.com |
Development of Prodrug Strategies and Targeted Delivery Systems
A significant hurdle for potent NAMPT inhibitors has been their narrow therapeutic window, often due to on-target toxicities in healthy, high-energy demand tissues. nih.gov Prodrug strategies represent a promising approach to mitigate these effects. Prodrugs are inactive precursors that are metabolically converted into the active drug under specific physiological conditions, such as the tumor microenvironment. nih.gov
Future work on this compound could involve designing prodrugs that are activated by conditions prevalent in tumors, like hypoxia or elevated levels of reactive oxygen species (ROS). researchgate.netnih.gov Another avenue is the development of antibody-drug conjugates (ADCs), where an analog of this compound is linked to an antibody that specifically recognizes a tumor-associated antigen. researchgate.net This approach concentrates the cytotoxic agent at the tumor site, sparing healthy tissues. Furthermore, covalent ligand-directed release (CoLDR) and photoactivated chemotherapy (PACT) are innovative strategies being explored for the targeted delivery of NAMPT inhibitors. manchester.ac.uk
Exploration of Synergistic Effects with Existing Therapeutic Agents
The therapeutic impact of this compound analogs can potentially be amplified when used in combination with other established drugs. By depleting cellular NAD+ pools, these analogs can sensitize cancer cells to agents that induce DNA damage or rely on specific metabolic pathways. nih.gov
Extensive research has demonstrated the synergistic potential of NAMPT inhibitors with various classes of anticancer drugs. nih.govfrontiersin.org For example, combining NAMPT inhibitors with PARP inhibitors has shown promise, as the repair of DNA damage by PARP is a highly NAD+-consuming process. nih.gov Similarly, synergy has been observed with chemotherapeutic agents like 5-Fluorouracil (5-FU) and targeted therapies such as BRAF inhibitors in melanoma. frontiersin.orgnih.gov Future studies should systematically screen combinations of this compound derivatives with a broad spectrum of therapeutic agents across different cancer types and other disease models.
| Drug Class | Example Agent | Mechanism of Synergy |
| PARP Inhibitors | Olaparib | NAMPT inhibition depletes NAD+, a required cofactor for PARP-mediated DNA repair. nih.gov |
| Chemotherapy | 5-Fluorouracil (5-FU), Etoposide | Enhanced cytotoxicity and overcoming resistance by metabolic disruption. frontiersin.orgnih.gov |
| Targeted Therapy | BRAF Inhibitors (e.g., Vemurafenib) | Overcoming resistance in melanoma by co-targeting oncogenic signaling and metabolism. frontiersin.org |
| Immunotherapy | Anti-CD20 Antibodies (e.g., Rituximab) | Potential for enhanced NAD+ depletion and cell death in hematological malignancies. nih.gov |
| Proteasome Inhibitors | Bortezomib | Shown to have synergistic effects in multiple myeloma models. nih.gov |
Application of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. oncodesign-services.com These computational tools can analyze vast datasets to identify novel drug targets, predict molecular structures with high accuracy, and design new molecules with optimized properties. nih.gov For the development of this compound derivatives, AI can be employed in several key areas.
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to have high affinity for a specific target and possess favorable drug-like properties. nih.gov This allows for the exploration of a much wider chemical space than traditional methods.
Structure Prediction: Tools like AlphaFold can predict the 3D structures of target proteins with remarkable accuracy, facilitating structure-based drug design and the optimization of how a ligand binds to its target. oncodesign-services.comnih.gov
Predictive Modeling: AI can develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, saving time and resources. oncodesign-services.com It can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify promising candidates early in the development process. nih.gov
Expansion of Research into Other Biological Systems and Disease Models
While the primary focus for NAMPT inhibitors has been oncology, the fundamental role of NAD+ in cellular metabolism and signaling suggests broader therapeutic potential. manchester.ac.uk The expression of NAMPT and related enzymes like Nicotinamide N-methyltransferase (NNMT) has been linked to a variety of conditions beyond cancer. mdpi.com
Future research should explore the efficacy of this compound analogs in a wider range of disease models, including:
Metabolic Disorders: Altered NNMT and NAD+ metabolism have been associated with obesity, insulin (B600854) resistance, and type-2 diabetes. mdpi.com Investigating the effects of novel nicotinamide analogs in models of these conditions could lead to new treatments.
Inflammatory and Autoimmune Diseases: NAD+ metabolism plays a critical role in immune cell function and inflammation. Modulating this pathway could offer therapeutic benefits in diseases like rheumatoid arthritis or inflammatory bowel disease.
Neurodegenerative Diseases: Given the high energy demands of the central nervous system, disruptions in NAD+ homeostasis are implicated in neurodegeneration. There is potential for nicotinamide analogs to be explored in models of diseases such as Alzheimer's or Parkinson's.
Liver Diseases: Studies have shown that nicotinamide methylation is altered in patients with liver cirrhosis, suggesting a role for this pathway in liver pathophysiology. nih.gov
By expanding the scope of research, the full therapeutic potential of the this compound chemical scaffold can be more thoroughly investigated, potentially leading to breakthroughs in a variety of challenging diseases.
Q & A
Basic: What are the recommended synthetic routes for 6-Fluoro-5-methylnicotinamide, and how can purity be validated?
Methodological Answer:
Synthesis typically involves fluorination and methylation of nicotinamide precursors. A common approach is halogen-exchange (Halex) reactions using potassium fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) for introducing fluorine at the 6-position . Methylation at the 5-position may employ methyl iodide or dimethyl sulfate under basic conditions.
For purity validation, use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards. Confirm structural integrity via (e.g., δ 2.4 ppm for methyl protons, δ 8.1-8.3 ppm for pyridine protons) and (δ -110 to -120 ppm for fluorine). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 168.1 [M+H]. Ensure compliance with IUPAC nomenclature guidelines for reporting .
Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Adopt an accelerated stability protocol:
- Prepare buffered solutions (pH 1.2, 4.5, 7.4) and store samples at 25°C, 40°C, and 60°C.
- Analyze degradation kinetics using HPLC at intervals (0, 7, 14, 30 days). Monitor loss of parent compound and formation of degradants (e.g., hydrolysis products like 5-methylnicotinic acid).
- Calculate degradation rate constants () and half-life () using first-order kinetics. Validate method reproducibility via triplicate runs and statistical tools (e.g., RSD < 2%). Include controls with inert atmospheres (N) to assess oxidative degradation .
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound across studies?
Methodological Answer:
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or instrumentation calibration. To address:
- Replicate experiments using standardized conditions (e.g., DMSO-d for NMR, 400 MHz+ instruments).
- Cross-validate with computational methods: Optimize geometry using DFT (B3LYP/6-31G*) and simulate / shifts via Gaussian or ORCA. Compare simulated vs. experimental data to identify outliers.
- Publish raw data (e.g., coupling constants, integration ratios) in supplementary materials to enable peer validation .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound in enzymatic inhibition assays?
Methodological Answer:
Design a SAR study with these steps:
Target Selection: Focus on enzymes like PARP or sirtuins, where nicotinamide analogs are known inhibitors.
Analog Synthesis: Modify substituents (e.g., replace fluorine with Cl, Br; vary methyl position).
Enzymatic Assays: Use fluorescence-based kits (e.g., NAD depletion assays) with IC determination via dose-response curves (4-parameter logistic model).
Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes. Correlate inhibition potency with electronic effects (Hammett σ values for fluorine).
Data Triangulation: Combine kinetic data (K, k), thermodynamic parameters (ΔG from ITC), and structural insights (X-ray crystallography if available) .
Advanced: What in vitro models are suitable for assessing the cellular uptake of this compound?
Methodological Answer:
Use cell lines with high expression of nicotinamide transporters (e.g., HEK293, HepG2):
Uptake Kinetics: Incubate cells with radiolabeled -6-Fluoro-5-methylnicotinamide (0.1–100 µM) and measure intracellular accumulation via scintillation counting at intervals (0–120 min).
Competition Studies: Co-treat with excess unlabeled nicotinamide to confirm transporter-mediated uptake.
LC-MS/MS Quantification: Validate using a validated method with LLOQ ≤ 1 nM. Include membrane permeability assays (e.g., PAMPA) to distinguish passive vs. active transport .
Basic: How should researchers mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Control: Standardize reaction parameters (temperature ±1°C, stoichiometry ±2%). Use in-line FTIR to monitor reaction progression.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
- QC Metrics: Require ≥98% purity (HPLC), ≤0.5% residual solvents (GC-MS), and elemental analysis (C, H, N ±0.3% theoretical). Document all deviations in batch records for root-cause analysis .
Advanced: What computational methods predict the metabolic fate of this compound in mammalian systems?
Methodological Answer:
Metabolite Prediction: Use software like Meteor (Lhasa Ltd.) or GLORYx to identify probable Phase I/II metabolites (e.g., N-methylation, glucuronidation).
CYP450 Binding Affinity: Perform molecular dynamics simulations (Amber22) to assess interactions with CYP3A4/2D3.
Experimental Validation: Incubate with liver microsomes (human/rat) and analyze via HRMS (Orbitrap). Compare in silico predictions with empirical data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
